8-Bromoquinoxaline-5-carboxamide
CAS No.:
Cat. No.: VC18310206
Molecular Formula: C9H6BrN3O
Molecular Weight: 252.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H6BrN3O |
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Molecular Weight | 252.07 g/mol |
IUPAC Name | 8-bromoquinoxaline-5-carboxamide |
Standard InChI | InChI=1S/C9H6BrN3O/c10-6-2-1-5(9(11)14)7-8(6)13-4-3-12-7/h1-4H,(H2,11,14) |
Standard InChI Key | LPMQJXFOHDRJKN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C2C(=C1C(=O)N)N=CC=N2)Br |
Introduction
Chemical Identity and Structural Characteristics
8-Bromoquinoxaline-5-carboxamide belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds. Its molecular formula is C₉H₆BrN₃O, with a molecular weight of 252.07 g/mol . Key structural features include:
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A fused bicyclic aromatic system (quinoxaline).
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A bromine substituent at the 8-position, enhancing electrophilic reactivity.
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A carboxamide group (-CONH₂) at the 5-position, enabling hydrogen bonding and interactions with biological targets.
Table 1: Physicochemical Properties of 8-Bromoquinoxaline-5-carboxamide
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₆BrN₃O | |
Molecular Weight | 252.07 g/mol | |
CAS Number | 2385699-09-0 | |
Storage Conditions | Sealed, dry, room temperature | |
Purity | ≥95% |
The compound’s structure is validated by spectroscopic data, including ¹H NMR and ¹³C NMR, which confirm the positions of substituents and the integrity of the quinoxaline ring .
Synthetic Routes and Optimization
Bromination of Quinoxaline Precursors
The synthesis typically begins with bromination of quinoxaline derivatives. For example, 8-bromoquinoxaline-5-carbaldehyde (CAS 2101944-50-5) serves as a common intermediate, synthesized via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in chloroform or acetic acid . Subsequent oxidation of the aldehyde group to a carboxylic acid, followed by amidation, yields the carboxamide derivative.
Amidation Strategies
The conversion of 8-bromoquinoxaline-5-carboxylic acid to its carboxamide involves coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of amines . For instance:
This method achieves moderate to high yields (60–85%) under optimized conditions .
Biological Activities and Mechanisms
Table 2: Cytotoxic Activity of Brominated Quinoxaline Derivatives
Compound | IC₅₀ (μM) | Cell Line | Mechanism | Source |
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8-Bromo-4m | 9.32 | A549 | Bax/Bcl-2 modulation | |
5-Fluorouracil | 4.89 | A549 | Thymidylate synthase inhibition |
Antimicrobial Activity
Quinoxaline carboxamides also show promise against drug-resistant pathogens. In a study of pyrazine carboxamides, analogs with bromine substituents exhibited MIC values of 6.25 mg/mL against extensively drug-resistant Salmonella Typhi (XDR S. Typhi), surpassing conventional antibiotics . The bromine atom enhances membrane permeability and target binding, while the carboxamide group facilitates interactions with bacterial enzymes like alkaline phosphatase .
Applications in Drug Development
Targeted Cancer Therapies
The compound’s ability to modulate apoptosis pathways positions it as a candidate for targeted kinase inhibitors. For example, quinoxaline derivatives inhibit VEGFR-2 and caspase-3, critical targets in angiogenesis and apoptosis .
Antibacterial Agents
With rising antibiotic resistance, brominated carboxamides offer templates for novel Gram-negative agents. Their dual action—disrupting membrane integrity and inhibiting enzymes—provides a multi-target strategy .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoxaline core and substituents to enhance potency and selectivity.
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In Vivo Efficacy Trials: Preclinical testing in animal models to validate pharmacokinetics and toxicity.
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Combination Therapies: Synergistic studies with existing chemotherapeutics or antibiotics to overcome resistance.
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